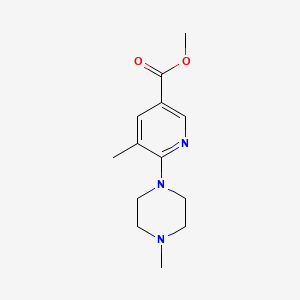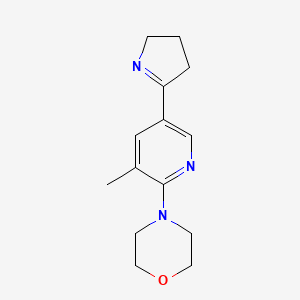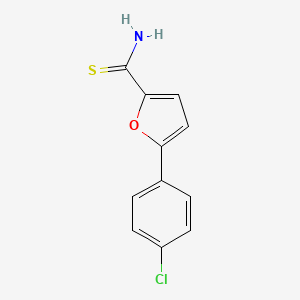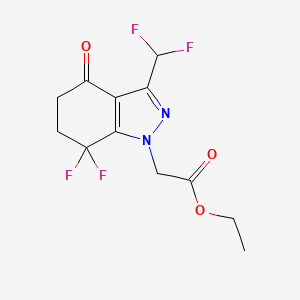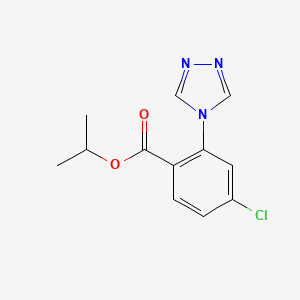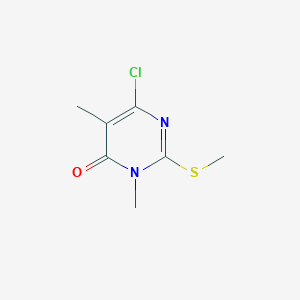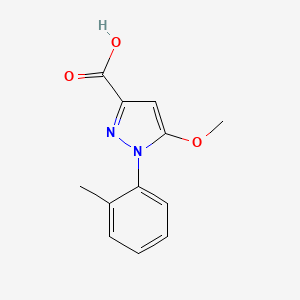
tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate: is a compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a benzylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions are generally mild, and the reaction can be carried out at room temperature.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar protection strategies, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, t-BuOK
Major Products Formed:
Oxidation: Formation of benzylic alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate is used as a protecting group for amines. The tert-butyl carbamate group can be easily removed under mild acidic conditions, making it a valuable tool in multi-step synthesis .
Biology and Medicine: Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and ease of deprotection make it suitable for large-scale production .
Mechanism of Action
The mechanism of action of tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in various synthetic pathways to protect and deprotect amine functionalities .
Comparison with Similar Compounds
Similar Compounds:
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate.
Benzyl carbamate: Another protecting group for amines, but requires stronger acidic conditions for deprotection.
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for amines, offering orthogonal protection strategies.
Uniqueness: this compound is unique due to its combination of a tert-butyl carbamate group with a benzylamino-substituted pyridine ring. This structure provides specific reactivity and stability, making it suitable for various synthetic and medicinal applications .
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
tert-butyl N-[[6-(benzylamino)-2-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C19H25N3O2/c1-14-16(13-21-18(23)24-19(2,3)4)10-11-17(22-14)20-12-15-8-6-5-7-9-15/h5-11H,12-13H2,1-4H3,(H,20,22)(H,21,23) |
InChI Key |
BZKAICOEGAXQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC2=CC=CC=C2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


